N-CYCLOHEPTYLIDEN-3-(3-NITRO-1H-1,2,4-TRIAZOL-1-YL)PROPANOHYDRAZIDE
Overview
Description
N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide is a compound that belongs to the class of nitrogen-oxygen heterocyclic systems. This compound is of particular interest due to its potential applications in various fields, including chemistry, biology, medicine, and industry. The presence of the 1,2,4-triazole ring and the nitro group in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide involves several steps. One common method includes the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with cycloheptanone in the presence of a suitable catalyst. The reaction conditions typically involve heating the mixture under reflux for several hours to ensure complete conversion. The resulting product is then purified using recrystallization or chromatography techniques .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride .
Oxidation: The nitro group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles, leading to the formation of different derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s potential biological activity is being explored, particularly its antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide involves its interaction with specific molecular targets and pathways. The nitrogen atoms in the 1,2,4-triazole ring can bind to metal ions or enzymes, affecting their activity. The nitro group can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological molecules .
Comparison with Similar Compounds
N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide can be compared with other similar compounds, such as:
3-nitro-1,2,4-triazol-5-one (NTO): A high-energy material used in explosives and propellants.
[(3-nitro-1H-1,2,4-triazol-1-yl)-NNO-azoxy]furazans: Compounds with similar energetic properties and applications.
The uniqueness of N’-cycloheptylidene-3-(3-nitro-1H-1,2,4-triazol-1-yl)propanohydrazide lies in its specific structure, which combines the cycloheptylidene and triazole moieties, providing distinct chemical and physical properties.
Properties
IUPAC Name |
N-(cycloheptylideneamino)-3-(3-nitro-1,2,4-triazol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N6O3/c19-11(15-14-10-5-3-1-2-4-6-10)7-8-17-9-13-12(16-17)18(20)21/h9H,1-8H2,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYYKZETKCSHD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(=NNC(=O)CCN2C=NC(=N2)[N+](=O)[O-])CC1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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